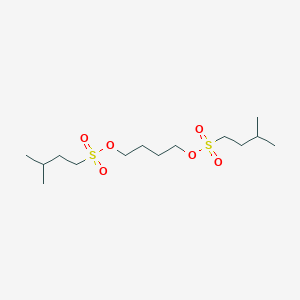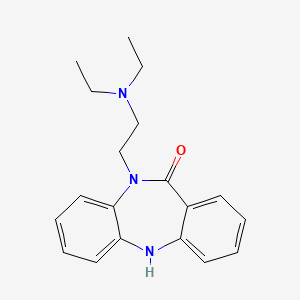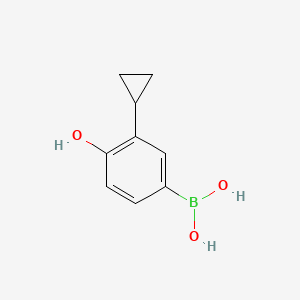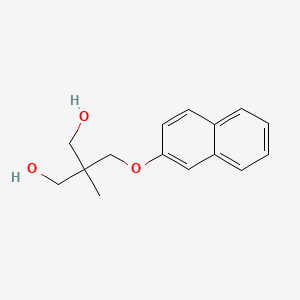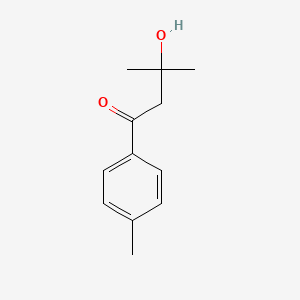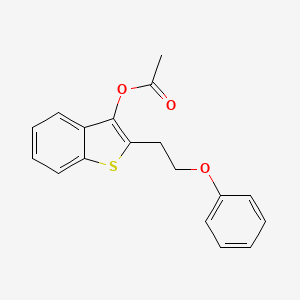
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an acetate group attached to the 2-phenoxyethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate typically involves the reaction of 2-phenoxyethanol with benzothiophene-3-carboxylic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes.
科学的研究の応用
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Phenoxyethanol: A related compound with similar structural features but different functional groups.
2-Phenethyl acetate: Another similar compound with an acetate group but lacking the benzothiophene ring.
Uniqueness
2-(2-Phenoxyethyl)-1-benzothiophen-3-yl acetate is unique due to the presence of both the benzothiophene ring and the 2-phenoxyethyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
6287-96-3 |
|---|---|
分子式 |
C18H16O3S |
分子量 |
312.4 g/mol |
IUPAC名 |
[2-(2-phenoxyethyl)-1-benzothiophen-3-yl] acetate |
InChI |
InChI=1S/C18H16O3S/c1-13(19)21-18-15-9-5-6-10-16(15)22-17(18)11-12-20-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChIキー |
BEQAEIZBONICBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(SC2=CC=CC=C21)CCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


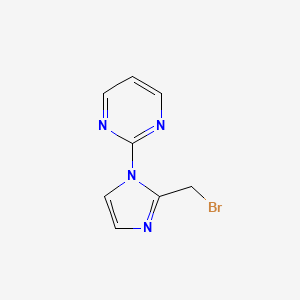
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
